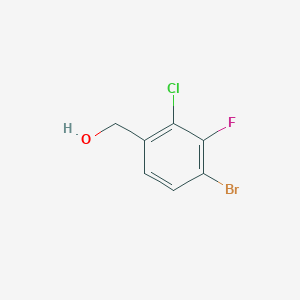

(4-Bromo-2-chloro-3-fluorophenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Bromo-2-chloro-3-fluorophenyl)methanol” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is harmful by inhalation, in contact with skin, and if swallowed .

Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of “this compound”. For more details, it is recommended to inquire with specialized chemical suppliers.Molecular Structure Analysis

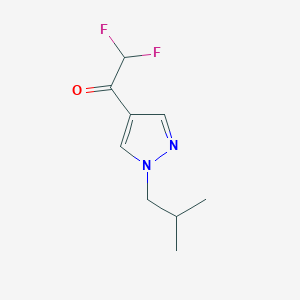

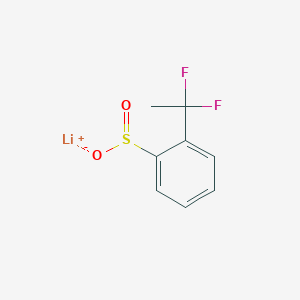

The molecular formula of “this compound” is C7H6BrFO . The InChI code is 1S/C7H6BrFO/c8-6-2-1-5 (4-10)3-7 (6)9/h1-3,10H,4H2 .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. For more detailed information, it is recommended to consult scientific literature or databases .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 205.02 . It has a melting point of 44.0 to 48.0 °C, a boiling point of 260℃, and a flash point of 111℃ . It is soluble in methanol .Scientific Research Applications

Synthesis and Chemical Reactions

- (4-Bromo-2-chloro-3-fluorophenyl)methanol has been utilized in advanced synthesis techniques. For instance, it's used in palladium-catalyzed C-H halogenation reactions, which offer advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014). Additionally, the compound has been involved in the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones, showcasing its versatility in chemical reactions (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

Structural Studies and Weak Interactions

- The compound has been the subject of structural studies focusing on weak interactions. These studies are crucial in understanding molecular behavior and stability. For example, research on similar compounds, like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, sheds light on the importance of O-H···N hydrogen bonds and C-F···π interactions, which are essential in the formation of molecular structures (Choudhury et al., 2002).

Application in Material Science

- The compound also finds applications in material science. For instance, it's used in the synthesis of novel monomers and polymers, as evidenced by studies on related compounds. These materials have potential applications in various fields, including the development of new polymeric electrolyte membranes for fuel cell applications (Liu et al., 2006).

Safety and Hazards

“(4-Bromo-2-chloro-3-fluorophenyl)methanol” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution . The presence of halogens (bromine, chlorine, and fluorine) in the compound could potentially influence its reactivity and interaction with its targets.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, the presence of fluorine atoms in lead structures has been found to improve the physical, biological, and environmental properties of new agricultural products .

Properties

IUPAC Name |

(4-bromo-2-chloro-3-fluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNPUPIQMJBKLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Cl)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Fluorophenyl)methyl]-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2365628.png)

![6-(4-ethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2365636.png)

![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)

![2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)